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(1H-Pyrazol-4-yl)-1H-pentazole

Cat. No.: B12540018
CAS No.: 652148-71-5
M. Wt: 137.10 g/mol
InChI Key: GLCJGTJVQPXYCB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pentazole Research

The concept of a five-membered, all-nitrogen aromatic ring, known as pentazole (HN₅), has captivated chemists for over a century. wikipedia.org Historically, it is considered the final member of the azole series of heterocyclic compounds, which includes pyrrole, imidazole, pyrazole (B372694), triazoles, and tetrazole. wikipedia.org Early attempts to synthesize pentazole derivatives in the late 19th and early 20th centuries were unsuccessful. engineering.org.cn The breakthrough came in the mid-1950s when Huisgen and Ugi provided the first definitive evidence for the existence of an aryl-substituted pentazole, phenylpentazole, as a transient intermediate. engineering.org.cn For decades, research was limited to these arylpentazoles, which were known to be highly unstable and often explosive compounds that required low temperatures for storage and handling. wiley-vch.de

The stability of these arylpentazoles was found to be heavily influenced by the substituents on the aryl ring. Computational and experimental studies confirmed that electron-donating groups, particularly in the para position, stabilize the pentazole ring through resonance effects. wiley-vch.deacs.org This understanding was crucial in synthesizing more stable derivatives, such as 4-dimethylaminophenylpentazole, which is among the most stable known, though it still decomposes above 50°C. wikipedia.org A significant leap in the field occurred in the 21st century with the successful synthesis and characterization of the pentazolate anion (cyclo-N₅⁻). researchgate.netrsc.org This achievement, often starting from arylpentazole precursors, opened new avenues for creating a variety of metallic and non-metallic pentazolate salts, advancing the potential of pentazoles as practical energetic materials. rsc.orgflinders.edu.au

Significance of (1H-Pyrazol-4-yl)-1H-pentazole within High-Nitrogen Chemistry

This compound is a heterocyclic-substituted pentazole, a class of compounds that is less explored than their aryl-substituted counterparts. Its significance lies in its exceptionally high nitrogen content, a key characteristic of high-energy density materials. The molecule combines two distinct azole rings: the pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, and the highly energetic pentazole ring.

While experimental data on this compound is scarce, its properties have been investigated through computational studies. Research into a series of azolylpentazoles provides insight into the stability and characteristics of these compounds. nih.gov These theoretical investigations explore the decomposition pathway where the pentazole ring breaks down into dinitrogen (N₂) and a corresponding azide (B81097). nih.gov The stability of the pentazole ring is directly related to the electron-donating or electron-withdrawing nature of the substituent.

A computational study by Hammerl, Klapötke, and Schwerdtfeger investigated various azolylpentazoles, including pyrazolylpentazole, predicting their stability and NMR parameters. nih.gov The study found that azolyl substituents act as electron-withdrawing groups, which generally leads to a lower activation energy for decomposition compared to electron-donating substituted arylpentazoles. However, the anionic forms of these azolylpentazoles were predicted to be significantly more stable. nih.gov For instance, tetrazolylpentazole, another heterocyclic derivative, was produced and characterized via low-temperature NMR, though it was found to decompose rapidly at -50°C. engineering.org.cnwiley-vch.de Computational analysis showed that the tetrazole substituent has a conjugation effect similar to that of an aryl group. wiley-vch.de

The table below, based on data from computational studies, compares the calculated activation and decomposition energies for various substituted pentazoles.

Substituent GroupActivation Energy for Decomposition (kJ/mol)Decomposition Energy (kJ/mol)Reference
Phenyl109-117- engineering.org.cn
4-Hydroxyphenyl-- vanderbilt.edu
Pyrrolyl78.2-177.0 nih.gov
Pyrazolyl85.4-174.5 nih.gov
Imidazolyl83.7-177.4 nih.gov
Triazolyl79.9-182.8 nih.gov
Tetrazolyl76.6-189.1 nih.gov

Note: Data is derived from ab initio quantum chemical method calculations. Actual experimental values may vary. The pyrazolyl data refers to 1H-Pyrazol-1-yl-pentazole as a model in the cited study.

Overview of Research Methodologies Applied to Aromatic Nitrogen Systems

The study of highly energetic and often unstable aromatic nitrogen systems like this compound relies on a combination of advanced computational and experimental techniques.

Computational Chemistry: Quantum mechanical calculations are indispensable for predicting the structures, stability, and properties of these molecules before attempting their synthesis. eurasianjournals.comcuny.edu Density Functional Theory (DFT) is a widely used method to investigate geometric and electronic structures, heats of formation, and bond dissociation energies. acs.orgresearchgate.netrsc.org These calculations help in understanding the decomposition pathways and activation energies, providing crucial insights into the kinetic stability of compounds like azolylpentazoles. nih.govnih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Given the prevalence of nitrogen, ¹⁵N NMR is particularly valuable, especially when combined with isotopic labeling, to confirm the presence and connectivity of the nitrogen atoms within the pentazole ring. vanderbilt.edunih.gov Due to the instability of many pentazole derivatives, these NMR studies often need to be performed at very low temperatures. engineering.org.cnwiley-vch.de

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for detecting and characterizing pentazole derivatives and the pentazolate anion. ustl.edu.cnenergetic-materials.org.cn Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which helps to infer the decomposition pathways of these energetic compounds.

These methodologies provide the fundamental data necessary to advance the understanding of high-nitrogen chemistry, guiding the synthesis of new materials and ensuring the safe handling of these potent compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N7 B12540018 (1H-Pyrazol-4-yl)-1H-pentazole CAS No. 652148-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652148-71-5

Molecular Formula

C3H3N7

Molecular Weight

137.10 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)pentazole

InChI

InChI=1S/C3H3N7/c1-3(2-5-4-1)10-8-6-7-9-10/h1-2H,(H,4,5)

InChI Key

GLCJGTJVQPXYCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)N2N=NN=N2

Origin of Product

United States

Theoretical Frameworks and Electronic Structure of 1h Pyrazol 4 Yl 1h Pentazole

Quantum Chemical Characterization of Aromaticity and Bonding in the Pentazole Moiety

The stability and electronic properties of the pentazole ring in (1H-Pyrazol-4-yl)-1H-pentazole are intrinsically linked to its aromatic character. Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized system of π-electrons. Quantum chemical calculations provide powerful tools to quantify this property through various indices.

Aromaticity Indices: Two of the most common computational metrics for assessing aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

HOMA: This index is based on the geometric consequences of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from less than 0 for antiaromatic compounds to 1 for a perfectly aromatic system like benzene. A system with a HOMA value greater than 0.5 is generally considered aromatic researchgate.netnih.gov.

NICS: This magnetic criterion measures the shielding at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). Aromatic systems sustain a diatropic ring current when placed in a magnetic field, leading to significant negative NICS values (shielding). In contrast, antiaromatic systems exhibit positive values (deshielding) researchgate.net.

The pentazole ring is recognized as an aromatic molecule wikipedia.org. Theoretical studies on the parent pentazolate anion (N₅⁻) and its derivatives consistently show features of aromaticity. The attachment of a pyrazole (B372694) ring, which can act as an electron-donating group, is expected to stabilize the pentazole moiety wikipedia.org. Based on computational studies of related aromatic heterocycles, the key structural and aromaticity parameters for the pentazole moiety can be predicted.

Table 1: Predicted Bonding and Aromaticity Parameters for the Pentazole Moiety

ParameterPredicted Value/RangeSignificance
N-N Bond Length~1.30 - 1.34 ÅIntermediate between typical N-N single (1.45 Å) and N=N double (1.25 Å) bonds, indicating electron delocalization.
Internal N-N-N Bond Angle~108°Consistent with the internal angles of a regular pentagon, allowing for a planar ring structure.
HOMA Index> 0.5Indicates significant geometric aromaticity due to bond length equalization.
NICS(1) IndexNegative value (e.g., -5 to -10 ppm)Confirms magnetic aromaticity arising from a delocalized π-electron system.

Molecular Orbital Analysis and Electronic Configuration of the Compound

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions wikipedia.orgyoutube.com. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally corresponds to higher reactivity and lower kinetic stability wikipedia.org.

In this compound, the HOMO and LUMO are expected to be distributed across the π-systems of both the pyrazole and pentazole rings.

HOMO: As the highest energy orbital containing electrons, the HOMO represents the molecule's ability to donate electrons. In many pyrazole derivatives, the HOMO is primarily localized on the electron-rich pyrazole ring system nih.gov.

LUMO: As the lowest energy orbital without electrons, the LUMO indicates the ability to accept electrons. Given the high nitrogen content and electronegativity of the pentazole ring, the LUMO is likely to be concentrated on this moiety.

The interaction between the two rings will influence the precise energies and distribution of these orbitals. Computational methods like Density Functional Theory (DFT) are used to visualize these orbitals and calculate their energy levels researchgate.netresearchgate.net. For related pyrazole-containing heterocyclic systems, HOMO-LUMO gaps calculated via DFT typically fall within the 2.5 to 4.5 eV range researchgate.net.

Table 2: Predicted Frontier Orbital Characteristics

OrbitalPredicted Energy Range (Relative)Likely Localization
HOMO-6.0 to -7.5 eVPrimarily on the pyrazole ring and the connecting C-N bond.
LUMO-1.5 to -3.0 eVPrimarily on the pentazole ring.
HOMO-LUMO Gap (ΔE)~3.5 - 4.5 eVSuggests a molecule with moderate to high electronic stability.

Computational Predictions of Conformational Isomerism and Tautomerism

Computational chemistry is an indispensable tool for exploring the potential energy surface of a molecule to identify stable isomers. For this compound, two main types of isomerism are relevant: tautomerism and conformational isomerism.

Tautomerism: This involves the migration of a proton. The pyrazole ring is well-known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms researchgate.netnih.gov. This results in two distinct tautomers. The relative stability of these tautomers is influenced by the nature of the substituent at the C4 position—in this case, the pentazole ring. Similarly, the pentazole ring itself can exhibit tautomerism. DFT calculations can predict the relative energies of these tautomers, often including the influence of solvent, to determine the most stable form nih.govnih.gov.

Conformational Isomerism: This arises from the rotation around the single bond connecting the pyrazole C4 atom and the pentazole N1 atom. This rotation leads to different spatial arrangements (conformers) of the two rings relative to each other. The most stable conformer is typically a planar or near-planar arrangement that maximizes π-system conjugation, though steric hindrance can favor twisted conformations. Quantum chemical calculations can map the rotational energy barrier and identify the lowest-energy conformer.

Table 3: Possible Isomers of this compound

Isomer TypeDescriptionFactors Influencing Stability
Pyrazole Tautomer 1Proton on pyrazole N1.Electronic effects of the pentazole ring, intramolecular hydrogen bonding, solvent polarity.
Pyrazole Tautomer 2Proton on pyrazole N2.Electronic effects of the pentazole ring, intramolecular hydrogen bonding, solvent polarity.
Conformational Isomer (Planar)Dihedral angle between the rings is ~0° or ~180°.Maximizes π-conjugation between the rings.
Conformational Isomer (Twisted)Dihedral angle between the rings is ~90°.Minimizes steric hindrance but reduces electronic conjugation.

Vibrational Mode Analysis from First Principles

First-principles calculations, typically using DFT, allow for the prediction of a molecule's harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, torsion) and can be correlated with experimental data from infrared (IR) and Raman spectroscopy. This analysis is crucial for structural confirmation.

For this compound, the vibrational spectrum would be complex, featuring modes characteristic of both heterocyclic rings. The calculations provide not only the frequency of each mode but also its intensity and the specific atomic motions involved. Based on studies of pyrazole and other nitrogen heterocycles, the principal vibrational modes can be assigned to specific frequency regions nih.gov.

Table 4: Predicted Principal Vibrational Modes and Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Description of Atomic Motion
N-H Stretch3100 - 3400Stretching of the N-H bond on the pyrazole or pentazole ring.
C-H Stretch (Aromatic)3000 - 3100Stretching of the C-H bonds on the pyrazole ring nih.gov.
Ring Stretching (C=N, N=N)1400 - 1600Coupled stretching vibrations of double bonds within both rings nih.gov.
Ring Breathing/Deformation800 - 1200Symmetric expansion/contraction and other deformations of the pyrazole and pentazole rings.
Inter-ring C-N Stretch1250 - 1350Stretching of the single bond connecting the two heterocyclic rings.

Synthetic Methodologies for 1h Pyrazol 4 Yl 1h Pentazole

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of (1H-Pyrazol-4-yl)-1H-pentazole is 4-amino-1H-pyrazole. The synthesis of this key intermediate can be achieved through several established methodologies. A common and versatile method is the reaction of β-ketonitriles with hydrazine (B178648). chim.itnih.gov This reaction proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole. However, to obtain the desired 4-aminopyrazole, alternative strategies are necessary.

One effective route involves the nitration of a pyrazole (B372694) ring followed by the reduction of the resulting 4-nitropyrazole. This method, while effective, often requires harsh conditions and the handling of hazardous reagents. mdpi.com A more contemporary approach involves the Thorpe-Ziegler cyclization of dinitriles, which can be tailored to produce 4-aminopyrazole derivatives.

Alternatively, the Knorr pyrazole synthesis can be adapted to yield 4-aminopyrazoles. This involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine derivative. By selecting appropriately substituted starting materials, a functional group amenable to conversion into an amino group can be installed at the 4-position of the pyrazole ring. chim.it

The functionalization of the pyrazole ring at the C4 position is crucial for the subsequent introduction of the pentazole ring. Direct C-H functionalization of pyrazoles has emerged as a powerful tool in synthetic organic chemistry, though it often requires transition-metal catalysts. For the synthesis of this compound, the most direct functionalization is the introduction of an amino group, leading to 4-amino-1H-pyrazole.

A summary of synthetic precursors for 4-aminopyrazole is presented in Table 1.

Precursor TypeReagents and ConditionsProductReference
β-KetonitrileHydrazine hydrate, ethanol, reflux5-Aminopyrazole (isomer) nih.gov
PyrazoleNitrating agent (e.g., HNO₃/H₂SO₄), followed by reducing agent (e.g., SnCl₂/HCl)4-Aminopyrazole mdpi.com
α-Acylamino amidesHydrazine hydrate, acid catalyst4-Aminopyrazole derivatives chim.it

This table presents generalized reaction conditions. Specific conditions may vary depending on the substrates and desired scale.

Advanced Synthetic Routes for Pentazole Ring Formation

The formation of the pentazole ring is the most critical and challenging step in the synthesis of this compound. The high nitrogen content and aromatic nature of the pentazole ring contribute to its kinetic instability.

The most established method for the synthesis of aryl- and heteroarylpentazoles involves the diazotization of a corresponding amino-substituted precursor, followed by reaction with an azide (B81097) salt. rsc.orgrsc.org In the context of this compound, this would involve the diazotization of 4-amino-1H-pyrazole to generate the pyrazole-4-diazonium salt.

The diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. nih.govorganic-chemistry.org The resulting diazonium salt is highly reactive and is generally used in situ.

The subsequent reaction of the pyrazole-4-diazonium salt with an azide source, most commonly sodium azide, leads to the formation of the pentazole ring. researchgate.netlibretexts.org The mechanism of this reaction is thought to proceed through the formation of a linear azido-diazonium intermediate, which can then cyclize to the pentazole. rsc.org

The stability of the resulting heteroarylpentazole is a major concern. Studies on arylpentazoles have shown that electron-donating substituents on the aromatic ring tend to stabilize the pentazole moiety. The pyrazole ring, being a π-rich heterocycle, may confer some degree of stabilization to the attached pentazole ring.

A proposed reaction scheme for the diazotization-based synthesis of this compound is shown below:

Step 1: Diazotization of 4-amino-1H-pyrazole 4-amino-1H-pyrazole + NaNO₂ + 2HCl → [1H-pyrazol-4-yl-N≡N]⁺Cl⁻ + NaCl + 2H₂O

Step 2: Pentazole ring formation [1H-pyrazol-4-yl-N≡N]⁺Cl⁻ + NaN₃ → this compound + N₂ + NaCl

While less common for the synthesis of simple aryl or heteroaryl pentazoles, cycloaddition reactions represent a potential alternative for the construction of the pentazole ring. researchgate.netvirginia.edu A [3+2] cycloaddition of an azide source with a suitable three-atom component on the pyrazole ring could, in principle, lead to the formation of a fused or directly linked pentazole system.

However, the development of suitable precursors for such a reaction is a significant synthetic challenge. The high activation energy and potential for competing side reactions make this a less explored route for the synthesis of compounds like this compound. Research in this area is ongoing, with a focus on the use of highly reactive intermediates and catalyst systems to promote the desired cycloaddition. mdpi.com

Isolation and Advanced Purification Techniques for Sensitive Nitrogen Heterocycles

The isolation and purification of this compound would require specialized techniques due to its expected thermal and shock sensitivity. High-nitrogen compounds are often energetic and require careful handling. nih.gov

Standard purification techniques such as distillation are likely unsuitable due to the thermal lability of the pentazole ring. Low-temperature column chromatography on silica (B1680970) gel or alumina, using a carefully selected eluent system, could be a viable option. However, the potential for decomposition on the stationary phase must be considered.

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of sensitive organic compounds. epa.gov A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water at low temperatures, could potentially be used to isolate the target compound.

Crystallization is another common purification technique. If this compound is a solid, low-temperature recrystallization from a suitable solvent system could be employed to obtain a highly pure product. The choice of solvent would be critical to avoid decomposition.

Given the likely energetic nature of the compound, all purification steps should be conducted on a small scale and with appropriate safety precautions in a specialized laboratory setting.

Advanced Structural Elucidation and Spectroscopic Analysis of 1h Pyrazol 4 Yl 1h Pentazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of (1H-Pyrazol-4-yl)-1H-pentazole in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals and establish the connectivity between the pyrazole (B372694) and pentazole rings.

For the pyrazole moiety, the ¹H NMR spectrum is expected to show distinct signals for the ring protons. Due to the C4-substitution, the H4 proton signal, typically found around 6.4 ppm in unsubstituted pyrazole, will be absent. researchgate.net The protons at the C3 and C5 positions are chemically non-equivalent and would likely appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. nih.gov The N-H proton of the pyrazole ring is expected to produce a broad singlet at a downfield chemical shift (δ 10-13 ppm), the position and broadness of which would be dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. researchgate.net

The ¹³C NMR spectrum will be instrumental in identifying all carbon environments. The C4 carbon of the pyrazole ring, being directly attached to the electron-withdrawing pentazole ring, is expected to be significantly deshielded and appear as a quaternary carbon signal. The C3 and C5 carbons would resonate at approximately δ 130-140 ppm, while the carbons of the pentazole ring, if observable, would be in a unique region due to being bonded only to other nitrogen atoms. cdnsciencepub.comnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts This table presents predicted values based on known data for pyrazole derivatives.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazole H1 (N-H) 10.0 - 13.0 (broad s) -
Pyrazole H3 7.5 - 8.5 (s) 130 - 140
Pyrazole C4 - 115 - 125

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for assembling the molecular puzzle. acs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the absence of vicinal proton-proton couplings within the pyrazole ring, as H3 and H5 are separated by a quaternary carbon and a nitrogen atom. However, it could reveal long-range couplings, if any, and would be crucial for assigning protons in more complex substituted analogues.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. semanticscholar.org An HSQC spectrum would definitively link the ¹H signals assigned to H3 and H5 with their corresponding ¹³C signals, C3 and C5.

The N-H proton (H1) showing correlations to C3 and C5.

The H3 proton showing correlations to C5 and the crucial C4.

The H5 proton showing correlations to C3 and C4.

Crucially, correlations from the pyrazole protons (H3 and H5) to the nitrogen-linked carbon (C4) would solidify the substitution pattern. A definitive, albeit potentially weak, correlation from the pyrazole C4 to the nitrogens of the pentazole ring (in a ¹H-¹⁵N HMBC) would provide incontrovertible evidence of the C-N bond connecting the two heterocyclic systems. nih.gov

Solid-State NMR Applications for Structural Characterization

Solid-State NMR (ssNMR) spectroscopy provides invaluable information about the molecular structure in the crystalline state, complementing solution-state data. rsc.org For a nitrogen-rich compound like this compound, ssNMR is particularly powerful. Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) can overcome challenges like low solubility and provide insights into intermolecular interactions.

A key application would be the use of ¹³C{¹⁴N} or ¹⁵N-filtered experiments, which can function as an "attached nitrogen test". nih.goviastate.edu These experiments selectively detect carbon atoms directly bonded to nitrogen, which would allow for the unambiguous identification of C3, C4, and C5 of the pyrazole ring and confirm the C4-N linkage to the pentazole. acs.org Furthermore, ssNMR can distinguish between different polymorphs, tautomers, and identify the specific hydrogen-bonding networks present in the crystal lattice. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3100-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. chemicalbook.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyrazole ring framework. researchgate.net The pentazole ring is predicted to have characteristic N-N and N=N stretching modes, though these may be weak and coupled with pyrazole vibrations. Ring breathing and deformation modes for both rings will appear in the fingerprint region (<1300 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy would be an excellent complementary technique. The symmetric ring breathing modes of both the pyrazole and pentazole rings, which are often weak in the IR spectrum, should give rise to strong signals in the Raman spectrum. The high nitrogen content and potential for polarizability changes in the pentazole ring could make its characteristic vibrations particularly Raman-active. arxiv.org

Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Pyrazole N-H Stretch 3100 - 3200 Medium, Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Medium
Pyrazole Ring Stretches (C=N, C=C) 1400 - 1600 Medium-Strong Medium
Pentazole Ring Breathing 1000 - 1200 Weak Strong

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition, and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, which must match the calculated value for the molecular formula C₃H₃N₇ to within a few parts per million.

The Electron Ionization (EI) mass spectrum is predicted to be highly characteristic due to the energetic nature of the pentazole ring. The most anticipated fragmentation pathway would be the facile loss of a molecule of dinitrogen (N₂), a neutral loss of 28 Da, which is a hallmark of many high-nitrogen compounds. rsc.org This would be followed by further fragmentation.

A plausible fragmentation pattern would be:

Loss of N₂: The molecular ion would readily lose N₂ from the pentazole ring to form a pyrazolyl-triazole radical cation. This should be a very prominent peak.

Further N₂ Loss: A subsequent loss of a second N₂ molecule is possible, leading to a pyrazolyl-nitrene species.

Ring Cleavage: Cleavage of the pyrazole ring itself, likely after the initial N₂ loss, would involve the elimination of HCN (27 Da), a characteristic fragmentation of pyrazoles. researchgate.net

Inter-ring Cleavage: Scission of the C4-N bond connecting the two rings could generate ions corresponding to the pyrazolyl cation and the pentazole radical, or their respective fragments.

Predicted Mass Spectrometry Fragments

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
149 [C₃H₃N₇]⁺ (Molecular Ion) -
121 [C₃H₃N₅]⁺ [M]⁺ - N₂
94 [C₂H₂N₄]⁺ [M - N₂]⁺ - HCN
67 [C₃H₃N₂]⁺ Pyrazolyl cation

X-ray Diffraction Analysis for Crystalline State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. spast.org

Single-Crystal X-ray Crystallography Methodologies

The analysis would involve growing a suitable single crystal of this compound. This crystal would then be mounted on a goniometer in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. nih.gov A monochromatic X-ray beam is used to irradiate the crystal, and the resulting diffraction pattern is collected on a detector. The structure is then solved using direct methods or other computational algorithms and refined to yield a final model of the atomic positions. spast.org

This analysis would confirm:

Connectivity: The covalent bond between C4 of the pyrazole ring and a nitrogen atom of the pentazole ring.

Planarity: The planarity of both the pyrazole and pentazole rings, as expected for aromatic systems. arxiv.orgspast.org

Bond Lengths: The N-N bond lengths within the pentazole ring are predicted to be intermediate between single (1.45 Å) and double (1.25 Å) bonds, consistent with its aromatic character. arxiv.org The bond lengths of the pyrazole ring would be consistent with those of other 4-substituted pyrazoles. nih.gov

Intermolecular Interactions: The analysis would reveal the crystal packing arrangement, which is expected to be dominated by N-H···N hydrogen bonds where the pyrazole N-H group acts as a donor to a nitrogen atom of a neighboring molecule, forming chains, dimers, or more complex supramolecular architectures. nih.gov

Table of Compound Names

Compound Name
This compound
Pyrazole

Powder X-ray Diffraction for Polymorph Identification

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the identification and characterization of crystalline solid forms, including polymorphs, of a chemical compound. This non-destructive method provides a unique fingerprint of a crystalline solid by mapping the diffraction of X-rays off the planes of its crystal lattice. Each crystalline form of a substance produces a distinct PXRD pattern, characterized by a specific set of diffraction peak positions (angles, typically reported as 2θ) and their corresponding intensities. Consequently, PXRD is an indispensable tool in materials science and pharmaceutical development for screening, identifying, and quantifying different polymorphic forms of a compound.

In the context of the novel high-nitrogen heterocyclic compound, this compound, the application of PXRD would be instrumental in identifying the existence of any polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound, including its stability, solubility, and energetic performance.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain PXRD data for this compound and its potential polymorphs. This search included investigations into the synthesis, crystal structure, and analytical characterization of pyrazole and pentazole derivatives. While research exists on the crystallographic analysis of various nitrogen-rich heterocyclic compounds, no specific powder X-ray diffraction data or studies on the polymorphism of this compound have been reported in the available scientific literature.

Therefore, while the theoretical importance of PXRD for polymorph identification of this compound is clear, the absence of experimental data prevents a detailed discussion of its specific diffraction patterns or the structural characteristics of any potential polymorphs at this time. Future research in this area would be necessary to generate and analyze such data, which would be crucial for the complete solid-state characterization of this compound.

Reaction Mechanisms and Reactivity Studies of 1h Pyrazol 4 Yl 1h Pentazole

Mechanistic Investigations of Thermal Decomposition Pathways

The thermal stability of arylpentazoles, including (1H-Pyrazol-4-yl)-1H-pentazole, is a critical aspect of their chemistry, as the pentazole ring is prone to decomposition. The primary thermal decomposition pathway for arylpentazoles involves the extrusion of molecular nitrogen (N₂) and the formation of the corresponding aryl azide (B81097). This process is a retro [3+2] cycloaddition reaction.

The decomposition mechanism for arylpentazoles is generally understood to proceed through the cleavage of the N-N bonds within the pentazole ring. For instance, studies on 3,5-dimethyl-4-hydroxyphenylpentazole (DHPP), a key precursor for pentazolate salts, have shown that the initial step is the cleavage of an N–N bond, leading to the release of N₂ and the formation of 3,5-dimethyl-4-hydroxyphenylazide (DHPA) nih.gov. This fundamental pathway is expected to be conserved for this compound, yielding 4-azido-1H-pyrazole and dinitrogen.

The stability of the pentazole ring is significantly influenced by the electronic properties of the substituent. It is known that electron-donating groups tend to stabilize the arylpentazole structure wikipedia.org. The pyrazole (B372694) ring, being an electron-rich heterocycle, is expected to confer a degree of kinetic stability to the pentazole ring in the title compound compared to arylpentazoles bearing electron-withdrawing groups. Theoretical calculations on various arylpentazoles have demonstrated that substituents can modulate the energy barrier for nitrogen extrusion nih.govresearchgate.net.

The general decomposition pathway can be summarized as:

Step 1: Thermal activation of the this compound molecule.

Step 2: Concerted or stepwise cleavage of the N2-N3 and N5-N1 bonds in the pentazole ring.

Step 3: Release of a stable dinitrogen (N₂) molecule.

Step 4: Formation of the corresponding 4-azido-1H-pyrazole intermediate.

Subsequent decomposition of the aryl azide intermediate can occur at higher temperatures, often involving the formation of a highly reactive nitrene species nih.gov.

Kinetic modeling of the thermal decomposition of arylpentazoles is essential for quantifying their stability and predicting their behavior under various temperature regimes. While specific kinetic data for this compound is not available, studies on analogous compounds provide a framework for understanding the process. The kinetics of such decomposition reactions are typically determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) purdue.eduthaiscience.info.

The primary goal of kinetic modeling is to determine the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α) that best describe the decomposition process. The rate of reaction is often expressed by the equation: dα/dt = A * exp(-Ea/RT) * f(α) where α is the conversion fraction, t is time, R is the gas constant, and T is the absolute temperature.

Computational studies have been instrumental in estimating the kinetic stability of arylpentazoles. The energy barrier for N₂ extrusion is a key parameter. For some arylpentazoles, this barrier has been calculated to be as high as 40.83 kcal/mol, indicating considerable kinetic stability under ambient conditions rsc.orgnih.gov. The electronic nature of the pyrazole substituent is expected to play a crucial role in determining this barrier for this compound.

Table 1: Calculated Activation Energies for Decomposition of Selected Arylpentazoles

Compound Method Activation Energy (kJ/mol) Reference
Phenylpentazole DFT 81.2 - 101.7 researchgate.net
4-(Dimethylamino)phenylpentazole DFT Higher than Phenylpentazole researchgate.net

This table presents data for analogous compounds to illustrate the range of activation energies.

The data indicates that substituents significantly impact the kinetic barrier to decomposition. The pyrazole group in this compound is expected to influence this barrier through its electronic donating/withdrawing and resonance effects.

The identification of intermediates is crucial for elucidating the complete decomposition pathway. As established, the primary and most stable intermediate in the thermal decomposition of an arylpentazole is the corresponding aryl azide.

Primary Intermediate: For this compound, the initial loss of N₂ would lead to the formation of 4-azido-1H-pyrazole . This azide is itself a high-energy molecule but is significantly more stable than the parent pentazole. The formation of the aryl azide intermediate has been confirmed experimentally for other arylpentazoles, such as DHPP, where the azide product was isolated and characterized nih.gov.

Secondary Intermediates: Aryl azides can undergo further decomposition, particularly under photochemical conditions or at higher temperatures, to form highly reactive aryl nitrene intermediates (4-nitreno-1H-pyrazole) nih.govbeilstein-journals.org. The fate of the nitrene is diverse and depends on the reaction conditions:

Dimerization: It can dimerize to form azo compounds (e.g., 4,4'-azo-di-1H-pyrazole).

Hydrogen Abstraction: It can abstract hydrogen atoms from the solvent or other molecules.

Ring Expansion/Contraction: In some cases, nitrenes can lead to ring expansion or contraction products, although this is less common for simple heterocyclic systems.

The decomposition cascade for DHPP has been shown to proceed from the pentazole to the azide, which then forms a nitrene intermediate that is subsequently hydrolyzed to a benzoquinone derivative nih.gov. A similar, albeit not identical, cascade could be envisioned for the pyrazole-substituted analogue.

Reactivity with Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic characteristics of both the pyrazole and pentazole rings.

Reactivity of the Pyrazole Ring: The pyrazole ring is aromatic and possesses two nitrogen atoms. The N1 nitrogen is pyrrole-like and can be deprotonated by a base, while the N2 nitrogen is pyridine-like and is a site for electrophilic attack or coordination to Lewis acids. The carbon atoms of the pyrazole ring can also react. Electrophilic substitution on an unsubstituted pyrazole ring typically occurs at the C4 position. However, since this position is occupied by the pentazole group in the title compound, electrophilic attack would be directed towards the nitrogen atoms or the C3/C5 positions, depending on the directing effects of other potential substituents. Nucleophilic attack generally targets the C3 and C5 positions, especially if the ring is activated by electron-withdrawing groups.

Reactivity of the Pentazole Ring: The pentazole ring is an electron-rich system with a high density of nitrogen lone pairs, making it theoretically susceptible to attack by strong electrophiles. However, its low kinetic stability means that reactions with many reagents, particularly under harsh conditions, would likely lead to decomposition (N₂ extrusion) rather than substitution.

With Electrophiles: Strong electrophiles would likely react preferentially with the pyridine-like N2 of the pyrazole ring or potentially attack the electron-rich pentazole ring. However, acidic conditions often used for electrophilic substitution (e.g., nitration, halogenation) could lead to rapid decomposition of the pentazole.

With Nucleophiles: The compound is not expected to be highly reactive towards nucleophiles under standard conditions, unless the pyrazole ring is further substituted with strong electron-withdrawing groups. Nucleophilic aromatic substitution on either ring is unlikely without appropriate activation. The most probable nucleophilic interaction would be deprotonation of the pyrazole N1-H by a base.

Photochemical Transformation Pathways

The photochemical behavior of this compound is expected to be dominated by the light-sensitive pentazole ring. Studies on related arylpentazoles and tetrazoles provide significant insight into the likely transformation pathways researchgate.netnih.gov.

Upon UV irradiation, the primary photochemical reaction for arylpentazoles is the extrusion of N₂, mirroring the thermal decomposition pathway. The photolysis of para-methoxyphenyl pentazole, for example, yields para-methoxyphenyl azide as the main initial photoproduct researchgate.netacs.org. This azide can then absorb a second photon, leading to further reactions and the formation of azo compounds as the final stable products acs.org.

The proposed photochemical pathway for this compound is:

Excitation: Absorption of a UV photon promotes the molecule to an excited electronic state.

Nitrogen Extrusion: The excited molecule rapidly eliminates a molecule of N₂.

Intermediate Formation: This results in the formation of 4-azido-1H-pyrazole.

Secondary Photochemistry: If the irradiation continues, the 4-azido-1H-pyrazole intermediate can itself absorb a photon, leading to the formation of a nitrene intermediate (4-nitreno-1H-pyrazole), which can then lead to a variety of final products, such as azo-pyrazoles, through dimerization or other reactions.

The quantum yield for the decomposition of arylpentazoles can be significant, although it often competes with non-reactive deactivation pathways researchgate.netacs.org.

Coordination Chemistry Aspects with Metal Centers for Stabilization

One potential strategy to enhance the stability of the labile pentazole ring is through coordination to metal centers. The this compound ligand offers multiple potential coordination sites, primarily the N2 nitrogen of the pyrazole ring.

Pyrazole and its derivatives are well-known ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals nih.govmdpi.com. Coordination typically occurs through the sp²-hybridized "pyridine-like" nitrogen atom. The formation of such a coordinate bond can significantly alter the electronic properties of the pyrazole ring.

By coordinating a metal center to the pyrazole nitrogen, electronic density can be withdrawn from or donated to the pyrazole ring, depending on the nature of the metal and its other ligands. This electronic perturbation can be transmitted to the attached pentazole ring, potentially influencing the C-N bond strength and the activation barrier for N₂ extrusion.

Furthermore, the formation of stable, crystalline coordination polymers or metal-organic frameworks (MOFs) can provide steric bulk and lattice-based stabilization effects, which may hinder the decomposition pathway. The stabilization of the cyclo-N₅⁻ anion itself is heavily reliant on its incorporation into stable ionic salts or coordination complexes, such as [Zn(H₂O)₄(N₅)₂]·4H₂O, where coordination to the metal center enhances thermal stability researchgate.net. It is plausible that coordinating the pyrazole moiety of this compound could provide a similar stabilizing effect on the neutral, covalently bound pentazole ring.

Table 2: Potential Coordination Modes for Stabilization

Coordination Site Metal Ion Type Potential Effect on Stability
Pyrazole N2 Atom Lewis acidic transition metals (e.g., Cu(II), Zn(II), Fe(III)) Electronic stabilization of the pentazole ring via inductive/resonance effects.
Pentazole Ring (π-system) Electron-rich metals (less common) π-backbonding could theoretically stabilize the ring, but is sterically hindered and electronically disfavored.

This table outlines hypothetical coordination strategies for stabilization.

Computational Modeling and Simulation of 1h Pyrazol 4 Yl 1h Pentazole

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a primary workhorse in the computational analysis of organic molecules, including pyrazole (B372694) derivatives and other nitrogen-rich heterocycles. eurasianjournals.combohrium.com Its favorable balance between computational cost and accuracy makes it ideal for exploring the geometric and electronic structure of (1H-Pyrazol-4-yl)-1H-pentazole. eurasianjournals.com Applications of DFT for this molecule would involve geometry optimization to find its most stable three-dimensional structure, calculation of electronic properties like molecular orbital energies (HOMO/LUMO), and prediction of reactivity descriptors. Quantum chemical calculations using DFT can provide a deep understanding of electronic properties and intermolecular interactions within the molecule. bohrium.com

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. nih.gov For high-nitrogen systems, this choice is particularly crucial, as different functionals can yield significantly different results for properties like stability and reaction energies. nih.gov

The selection process often involves benchmarking against higher-level ab initio calculations or experimental data when available. For nitrogen-containing heterocycles, hybrid functionals such as B3LYP are commonly employed and have shown reliable performance in many studies. bohrium.comnih.govrsc.org Range-separated hybrid functionals, like ωB97X-D, which includes empirical dispersion corrections, are also excellent candidates, as they can better describe non-covalent interactions and charge transfer. acs.org The Minnesota family of functionals (e.g., M06-2X) is also frequently used for its broad applicability to main-group chemistry and thermochemistry.

Functional ClassExamplesStrengths & Applications for High-Nitrogen Systems
GGA (Generalized Gradient Approx.) PBE, BLYPComputationally efficient; good for general structural properties of large systems. May lack accuracy for reaction energies.
Hybrid-GGA B3LYP, PBE0Widely used and well-benchmarked for organic molecules. Offers a good balance of cost and accuracy for geometries and energetics. bohrium.comrsc.org
Hybrid-Meta-GGA M06-2X, TPSShIncludes kinetic energy density, often providing higher accuracy for thermochemistry, kinetics, and non-covalent interactions.
Range-Separated Hybrid CAM-B3LYP, ωB97X-DExcellent for describing charge-transfer excitations and systems with delocalized electrons. The dispersion correction (e.g., '-D') is vital for predicting intermolecular forces. acs.org

A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of a calculation. youtube.com For a molecule like this compound, which is rich in lone pairs and pi-electrons, a flexible and robust basis set is essential.

Commonly, Pople-style basis sets such as 6-311+G(d,p) are used. bohrium.com This notation indicates a triple-zeta quality for valence electrons, augmented with diffuse functions ('+') on heavy atoms to better describe weakly bound electrons, and polarization functions ('(d,p)') on heavy atoms (d-functions) and hydrogens (p-functions) to allow for more flexible, anisotropic electron density distributions. youtube.comgaussian.com

For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are a superior choice. researchgate.net The 'aug-' prefix indicates the addition of diffuse functions on all atoms, which is particularly important for accurately modeling anions and non-covalent interactions. acs.org The selection must balance the desired accuracy with the available computational resources. youtube.com

Basis Set TypeExamplesKey Features & Recommended Use
Pople Style (Split-Valence) 6-31G(d), 6-311+G(d,p)Good balance of cost and accuracy for routine calculations. The inclusion of polarization (d,p) and diffuse (+) functions is crucial for nitrogen systems. gaussian.com
Dunning Style (Correlation-Consistent) cc-pVDZ, aug-cc-pVTZSystematically improvable (DZ -> TZ -> QZ). The 'aug-' version is highly recommended for anions, excited states, and weak interactions. researchgate.net
Karlsruhe 'def2' Sets def2-SVP, def2-TZVPWell-balanced and efficient basis sets available for a large portion of the periodic table. Often used in modern DFT studies.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. dtic.mil While more computationally demanding than DFT, they provide a systematic pathway to achieving very high accuracy. For a novel high-nitrogen compound, ab initio calculations are invaluable for benchmarking DFT results and providing reliable energetic data. nih.gov

Methods such as Møller-Plesset perturbation theory (MP2) and, particularly, Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their accuracy in calculating energies. aps.orghsu-hh.de For this compound, CCSD(T) calculations on the parent pyrazole and pentazole rings could establish benchmark decomposition energies and activation barriers, which could then be used to validate the chosen DFT functional for studying the full molecule. nih.gov

Molecular Dynamics Simulations of Compound Behavior in Different Environments

While DFT and ab initio methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. eurasianjournals.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a computational microscope to view molecular motion and interactions. eurasianjournals.com

For this compound, MD simulations could be used to:

Study Conformational Flexibility: Explore the rotational barriers and preferred orientations between the pyrazole and pentazole rings.

Simulate Condensed Phases: Analyze the behavior of the molecule in a solvent to understand solvation effects or in a crystalline state to predict packing and bulk properties like density.

Investigate Stability: Observe the molecule's structural integrity at different temperatures to gain qualitative insights into its thermal stability.

These simulations rely on a "force field," a set of parameters describing the potential energy of the system. For a novel molecule, these parameters would typically be derived from high-quality quantum mechanical calculations.

Prediction of Spectroscopic Signatures from Computational Models

One of the most powerful applications of computational modeling is the prediction of spectroscopic properties, which are essential for the experimental identification and characterization of a new compound. DFT calculations are particularly effective at predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. jocpr.com

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities of the molecule. cardiff.ac.uk This theoretical IR spectrum can be directly compared to experimental data to confirm the presence of key functional groups, such as N-H, C=N, and N=N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus determines its NMR chemical shift. Computational methods can accurately predict ¹H, ¹³C, and, crucially for this molecule, ¹⁵N NMR spectra. nih.govjocpr.com Comparing the predicted spectrum with experimental results is a primary method for confirming the synthesized structure. Given the high nitrogen content, ¹⁵N NMR prediction would be an especially powerful tool for characterizing this compound. dtic.mil

Spectroscopic TechniquePredicted PropertyTypical Computational Method
Infrared (IR) & Raman Vibrational Frequencies & IntensitiesDFT (e.g., B3LYP/6-311+G(d,p)) Frequency Calculation jocpr.com
NMR (¹H, ¹³C, ¹⁵N) Isotropic Shielding / Chemical ShiftsDFT (GIAO method) with a suitable functional and basis set nih.gov
UV-Vis Electronic Excitation Energies (λmax)Time-Dependent DFT (TD-DFT)

Theoretical Design Principles for Analogous High Nitrogen Compounds and Functional Materials

Rational Design Strategies for Stabilizing Novel Pentazole Derivatives

The inherent instability of the pentazole ring (cyclo-N₅⁻) presents a significant hurdle in the development of pentazole-based functional materials. Consequently, a primary focus of theoretical research has been to devise rational design strategies to enhance the stability of novel pentazole derivatives. Computational studies have been instrumental in exploring the factors that influence the stability of the pentazole ring. researchgate.net

One of the most effective strategies for stabilizing the pentazole ring is through the strategic placement of substituents on a connecting aryl or heterocyclic ring. Ab initio quantum chemical studies have shown that the electron-donating or withdrawing nature of these substituents plays a crucial role in the kinetic stability of the pentazole derivative. nih.gov Specifically, electron-donating groups tend to increase the activation energy for the decomposition of the pentazole, thereby enhancing its stability. nih.gov Conversely, electron-withdrawing groups can have a destabilizing effect.

Another key strategy involves the formation of pentazolate salts. Anionic pentazoles are predicted to be more stable than their neutral counterparts. nih.gov This increased stability is attributed to the delocalization of the negative charge across the aromatic pentazole ring. Computational studies have explored the effects of various cations, including alkali metals, on the stability of the pentazole ring, finding that the interaction between the cation and the ring can significantly influence its stability. researchgate.net

The table below summarizes the influence of different substituents on the calculated decomposition barriers of substituted phenylpentazoles, providing a quantitative insight into stabilization strategies.

Substituent GroupPositionCalculated Decomposition Barrier (kcal/mol)
-N(CH₃)₂para26.1
-OCH₃para24.9
-CH₃para24.3
-H-23.5
-CNpara21.8
-NO₂para20.9

Note: Data is illustrative and compiled from trends discussed in computational studies.

Furthermore, the formation of coordination complexes with metal ions has been identified as a promising avenue for stabilizing the pentazole moiety. researchgate.net The coordination of the pentazolate anion to a metal center can effectively stabilize the ring through charge transfer and orbital interactions.

Conceptual Frameworks for Integrating Pentazole Moieties into Advanced Materials (e.g., Frameworks, Polymers)

The unique properties of the pentazole ring, particularly its high nitrogen content and energetic nature, make it an attractive building block for advanced functional materials. Theoretical studies have laid the conceptual groundwork for integrating pentazole moieties into larger structures such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

The pentazolate anion is considered the ultimate all-nitrogen, inorganic member of the azolate series, which are known to form open framework structures with metal ions. researchgate.net Computational evaluations have explored the energetics and topological preferences of putative metal pentazolate frameworks, suggesting that such structures are theoretically viable. researchgate.net These inorganic analogues of azolate MOFs could exhibit novel properties stemming from their exceptionally high nitrogen content. researchgate.net

Recent synthetic successes have led to the creation of 3D metal-pentazolate frameworks, such as those consisting of sodium ions and cyclo-N₅⁻ anions. researchgate.net These frameworks feature nanocages where the pentazolate anions are stabilized through strong metal coordination bonds. researchgate.net The design and prediction of such frameworks are heavily reliant on computational modeling to understand the coordination chemistry of the pentazolate anion and to predict the resulting crystal structures. For instance, two novel sodium-pentazolate frameworks, MPF-3 and MPF-4, were successfully synthesized, exhibiting zeolite-like topologies that were likely guided by theoretical predictions. acs.org

The integration of pentazole units into polymers is another area of active theoretical exploration. The goal is to create high-energy-density polymers with controlled energetic release. Computational models are used to predict the stability and energetic performance of hypothetical pentazole-containing polymers, guiding synthetic efforts toward the most promising candidates.

Predictive Modeling for Nitrogen Release Mechanisms and Energetic Characteristics

A central aspect of designing high-energy-density materials (HEDMs) is the ability to predict their energetic performance and decomposition pathways. engineering.org.cn Computational chemistry provides a powerful toolkit for these predictions, offering insights that are often difficult or dangerous to obtain experimentally.

Ab initio quantum chemistry methods and density functional theory (DFT) are widely used to investigate the decomposition mechanisms of pentazole derivatives. nih.govnih.gov These calculations can map out the potential energy surface for the decomposition reaction, which typically involves the extrusion of dinitrogen (N₂) to form an azide (B81097). nih.gov By determining the activation energy for this process, the kinetic stability of the compound can be predicted. nih.gov

Furthermore, these computational methods are employed to calculate key energetic properties, including:

Heats of Formation (HOF): A critical parameter for determining the energy content of a material. High positive heats of formation are desirable for HEDMs. nih.govacs.org

Detonation Velocity (D) and Detonation Pressure (P): These are performance indicators for explosives. Computational models can provide reliable estimates of these properties. researchgate.net

The following table presents a comparison of predicted energetic properties for several designed pentazole-based compounds, illustrating the utility of predictive modeling.

CompoundPredicted Density (g/cm³)Predicted Heat of Formation (kJ/mol)Predicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)
Trinitrotripentazolobenzene (TNTPB)1.851486.899.3638.05
Triaminotripentazolobenzene (TATPB)1.781245.328.9234.12
Trinitrotripentazolocyclohexane (TNTPH)1.911357.219.5539.87
Triaminotripentazolocyclohexane (TATPH)1.821102.679.1336.45

Note: The data presented is based on theoretical calculations and serves to illustrate the predictive power of computational models in the design of novel energetic materials. researchgate.net

Ab initio molecular dynamics simulations can also be performed to model the behavior of these materials under extreme conditions, providing insights into the initial stages of detonation and confirming the rate of detonation growth. researchgate.net

Exploration of Theoretical Applications in Exotic Chemical Systems

The unique nature of the pentazole ring extends its relevance beyond conventional energetic materials into the realm of exotic chemical systems. Theoretical studies are at the forefront of exploring these potential applications.

One of the most fascinating areas is the high-pressure chemistry of nitrogen-rich compounds. researchgate.net First-principles evolutionary searches have predicted that pentazole (HN₅) and ammonium (B1175870) pentazolate (NH₄N₅) can be thermodynamically stable at high pressures (above 50 GPa and 30 GPa, respectively). researchgate.net These predictions have spurred experimental efforts to synthesize these and other pentazolate salts under extreme conditions. The synthesis of cesium pentazolate (CsN₅) at 60 GPa, guided by theoretical predictions, is a landmark achievement in this field. researchgate.netresearchgate.net Such studies provide critical insights into the unusual bonding that can occur under high pressure, potentially leading to the discovery of novel polynitrogen species. researchgate.net

Theoretical investigations also explore the potential for pentazole-metal complexes to serve as a new class of high-energy-density materials or as precursors for the development of materials containing only nitrogen. researchgate.net The adaptability of the pentazolate anion in its bonding interactions opens up the possibility of creating inorganic nitrogen analogues of well-known organometallic structures, such as metallocenes. researchgate.net

Furthermore, theoretical studies have proposed the use of pentazole (N₅H) as a catalyst for reactions such as CO₂ activation. researchgate.net Density functional theory calculations and ab initio molecular dynamics simulations suggest that pentazole could be a promising catalyst for the fixation of CO₂. researchgate.net This highlights the potential for pentazole derivatives to find applications in areas beyond energetic materials, including catalysis and materials science.

Future Directions and Emerging Research Avenues in 1h Pyrazol 4 Yl 1h Pentazole Chemistry

Development of Green Synthesis Methodologies for Polynitrogen Compounds

The synthesis of energetic materials, including polynitrogen compounds like (1H-Pyrazol-4-yl)-1H-pentazole, has traditionally involved hazardous reagents, harsh reaction conditions, and the generation of toxic waste. The principles of green chemistry are increasingly being applied to address these issues, aiming to develop more sustainable and environmentally benign synthetic pathways. nih.gov Future research will focus on creating eco-friendly methods for producing pyrazole (B372694) and pentazole-based compounds. researchgate.net

Key areas of development include:

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce environmental impact. researchgate.net

Renewable Energy Sources: The use of microwave irradiation and ultrasound as energy sources can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov

Recyclable Catalysts: Developing heterogeneous or recyclable catalysts can minimize waste and improve the atom economy of synthetic processes. nih.gov

The application of these green strategies to the synthesis of pyrazole derivatives has already shown promise, offering pathways that are not only more sustainable but also more efficient and cost-effective. researchgate.net Extending these methodologies to the complex synthesis of this compound is a critical next step.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Heterocyclic Compounds

Feature Traditional Synthesis Green Synthesis
Solvents Volatile Organic Compounds (VOCs) Water, Ethanol, Ionic Liquids, Supercritical Fluids
Energy Source Conventional Heating (Oil Baths) Microwave, Ultrasound, Photochemical Methods
Catalysts Homogeneous, often toxic catalysts Heterogeneous, Recyclable, Biocatalysts
Reagents Often stoichiometric and hazardous Atom-economical, less toxic alternatives

| Efficiency | Multiple steps, lower yields | One-pot reactions, higher yields, reduced waste |

Advanced In-Situ Spectroscopic Characterization Under Extreme Conditions

Understanding the behavior of energetic materials like this compound under operational conditions—such as high pressure, high temperature, and shock—is crucial for predicting their performance and ensuring their safe handling. unt.edu The decomposition of energetic materials initiates complex chemical reactions that sustain the detonation process. unt.edu Future research will increasingly rely on advanced in-situ spectroscopic techniques to probe the structural and chemical changes of these materials under extreme environments in real-time. programmaster.org

These advanced characterization methods provide unprecedented insight into reaction mechanisms, phase transitions, and decomposition kinetics. dtic.mil Techniques that will be pivotal for studying this compound include:

Synchrotron X-ray Diffraction (XRD): To observe changes in crystal structure and identify intermediate phases under high pressure and temperature.

Neutron Scattering: To gain detailed structural information, particularly on the location of lighter atoms like hydrogen and nitrogen. dtic.mil

Raman and Infrared (IR) Spectroscopy: To monitor changes in vibrational modes, indicating the breaking and forming of chemical bonds during decomposition.

Ultrafast Spectroscopy: To capture the initial chemical events that occur on picosecond or femtosecond timescales following initiation. unt.edu

The data gathered from these in-situ experiments are essential for developing and validating theoretical models that can accurately predict the stability and performance of new energetic materials. programmaster.org

Table 2: In-Situ Spectroscopic Techniques for Characterizing Energetic Materials

Technique Information Obtained Extreme Conditions
Synchrotron XRD Crystal structure, phase transitions, lattice parameters High Pressure, High Temperature
Raman Spectroscopy Vibrational modes, bond changes, chemical composition High Pressure, High Temperature, Shock
Neutron Scattering Atomic positions, pore size distributions, surface area High Pressure, Cryogenic Temperatures

| Ultrafast Laser Spectroscopy | Initial decomposition mechanisms, energy transfer | Shock, Laser Initiation |

Integration of Machine Learning for Predicting Reaction Outcomes and Material Properties

The discovery and optimization of novel energetic materials is a complex, time-consuming, and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by predicting reaction outcomes and material properties. eurekalert.orgrsc.org By learning from existing chemical data, ML models can identify patterns that are not immediately obvious to human researchers. arxiv.org

For this compound, ML can be applied in several key areas:

Synthesis Prediction: AI models can predict the most likely products of a given set of reactants and conditions, helping chemists to design more effective synthetic routes. nih.gov This can streamline the discovery of efficient pathways to novel polynitrogen compounds. eurekalert.org

Property Prediction: ML algorithms can be trained to predict crucial properties of energetic materials, such as density, heat of formation, detonation velocity, and sensitivity, based solely on their molecular structure. This allows for the rapid screening of thousands of potential candidate molecules before committing to their synthesis.

Mechanism Elucidation: Advanced models like Reactron can predict reaction outcomes by simulating the movement of electrons, providing detailed mechanistic insights into complex reactions. arxiv.orgarxiv.org

The integration of ML into the research workflow promises to significantly reduce the experimental effort required to develop new energetic materials, making the process faster, cheaper, and safer. arxiv.org

Table 3: Application of Machine Learning in Energetic Material Research

ML Model Input Predicted Output Application
Reactants, Reagents, Conditions Major Product, Reaction Yield Synthesis Design and Optimization
Molecular Structure (SMILES, Graph) Density, Heat of Formation, Sensitivity Virtual Screening of New Compounds
Molecular Orbitals, Steric Factors Reaction Selectivity and Rate Understanding Reaction Mechanisms

Theoretical Exploration of Novel Bonding Motifs and Allotropes

Theoretical and computational chemistry provides a fundamental understanding of the electronic structure, stability, and bonding within molecules like this compound. The pentazole anion (cyclo-N₅⁻) is a fascinating chemical species, and its stabilization within a larger molecular framework is a significant challenge. Quantum chemical calculations are indispensable for exploring the unique bonding motifs that govern the interaction between the pyrazole and pentazole rings.

Future theoretical research will likely focus on:

Bonding Analysis: Employing methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to deeply characterize the nature of the C-N bond linking the two heterocyclic rings and the N-N bonds within the pentazole ring.

Stability and Decomposition Pathways: Calculating the activation barriers for various decomposition pathways to predict the thermal stability of the compound and identify its likely initial breakdown products.

Design of Novel Derivatives: Using computational methods to design new derivatives of this compound with enhanced stability or energetic performance by adding or modifying functional groups.

Exploration of Allotropes and Isomers: Theoretically investigating the possibility of new allotropes of nitrogen or novel isomeric structures that could be accessed from the decomposition of such high-nitrogen precursors.

These computational studies not only provide crucial insights that guide experimental efforts but also expand our fundamental understanding of chemical bonding in extreme high-nitrogen systems. researchgate.net

Q & A

Q. How to address low yields in microwave-assisted pyrazole synthesis?

  • Methodology : Microwave parameters (power, time) critically affect reaction efficiency. For imidazole-pyrazole hybrids, optimize at 100–150°C with 300 W irradiation. Use high-boiling solvents (e.g., DMSO) to prevent volatilization and monitor reaction progress via inline IR .

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